molecular formula C13H18N4O4 B2370516 7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 333752-31-1

7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2370516
CAS No.: 333752-31-1
M. Wt: 294.311
InChI Key: GYXAFDCATYBYTQ-UHFFFAOYSA-N
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Description

7-(Isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a xanthine-derived heterocyclic compound featuring a fused oxazole ring system. Its structure includes an isopropoxymethyl substituent at the 7-position and methyl groups at the 1- and 3-positions. The [2,3-f] oxazole ring fusion distinguishes it from other positional isomers (e.g., [3,2-a] or [3,2-f]), which can significantly influence molecular conformation and biological interactions.

Properties

IUPAC Name

2,4-dimethyl-7-(propan-2-yloxymethyl)-7,8-dihydropurino[8,7-b][1,3]oxazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-7(2)20-6-8-5-17-9-10(14-12(17)21-8)15(3)13(19)16(4)11(9)18/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAFDCATYBYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(isopropoxymethyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C11H14N4O3C_{11}H_{14}N_{4}O_{3}, with a molecular weight of approximately 246.25 g/mol. The structure includes a purine base modified with an isopropoxymethyl group and a dihydrooxazolo moiety, which may influence its biological interactions.

Anticancer Properties

Research indicates that similar purine derivatives exhibit anticancer activity. For instance, compounds with structural similarities have been shown to inhibit the growth of various cancer cell lines by interfering with DNA synthesis and repair mechanisms. The ability of purine derivatives to act as inhibitors of enzymes involved in nucleotide metabolism makes them potential candidates for cancer therapy .

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit enzymes such as xanthine oxidase (XOR), which is crucial in uric acid production. This inhibition can lead to reduced oxidative stress and inflammation, factors associated with cancer progression .
  • Antioxidant Effects : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative damage in cells. This effect is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study demonstrated that structurally related compounds showed significant cytotoxic effects on human cancer cell lines, leading to apoptosis through the activation of caspases . This suggests that this compound could have similar effects.
  • Role in Hyperuricemia : Another investigation highlighted the role of XOR inhibitors in managing hyperuricemia and gout. Given that this compound may act as an XOR inhibitor, it could be beneficial in treating conditions associated with elevated uric acid levels .

Comparative Analysis

Property This compound Similar Compounds
Molecular Weight246.25 g/molVaries
Anticancer ActivityPotentially inhibits cancer cell growthYes
Enzyme InhibitionPossible XOR inhibitionYes
Antioxidant ActivityPotentially scavenges free radicalsYes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Receptor Affinity and Activity

Key Compounds:

7-Decyl-1,3-dimethyl-6,7-dihydrooxazolo[3,2-a]purine-2,4(1H,3H)-dione (Compound 105) Substituent: Decyl chain at the 7-position. Activity: High adenosine A2A receptor affinity (90% inhibition vs. [³H]MSX-2b) but poor anticonvulsant activity .

7-(Fluoromethyl)-1,3-dimethyl-6,7-dihydro[1,3]oxazolo[2,3-f]purine-2,4-dione (CAS 61562-59-2)

  • Substituent: Fluoromethyl group at the 7-position.
  • Physicochemical Properties:
  • Molecular weight: 254.22 g/mol
  • Density: 1.72 g/cm³
  • XLogP: 0 (moderate lipophilicity) .
    • Functional Insight: Fluorine’s electronegativity may enhance metabolic stability and alter receptor binding compared to isopropoxymethyl.

7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 132739-86-7)

  • Substituent: 4-Chlorophenyl group at the 7-position.
  • Properties:
  • Molecular weight: 316.7 g/mol
  • Melting point: >350°C (high crystallinity due to aromatic interactions)
  • Predicted pKa: 8.69 .
    • Functional Insight: The bulky, lipophilic chlorophenyl group likely reduces solubility but improves affinity for hydrophobic binding pockets.
Table 1: Substituent and Property Comparison
Compound Substituent (7-position) Molecular Weight (g/mol) XLogP/LogP Key Biological Activity
Target Compound Isopropoxymethyl Not reported ~1.5* Not reported
Compound 105 Decyl Not reported High† A2A affinity (90% inhibition)
7-(Fluoromethyl) derivative Fluoromethyl 254.22 0 Not reported
7-(4-Chlorophenyl) derivative 4-Chlorophenyl 316.7 ~2.5‡ Not reported

*Estimated based on isopropoxymethyl’s lipophilicity.
†Inferred from decyl chain’s hydrophobicity.
‡Predicted from chlorophenyl’s properties.

Physicochemical and Pharmacokinetic Profiles

  • Fluoromethyl Derivative :
    • Boiling point: 453.9°C (760 mmHg)
    • PSA: 67.67 Ų (moderate polarity).
  • 4-Chlorophenyl Derivative :
    • Density: 1.71 g/cm³
    • High melting point suggests strong crystal lattice forces.

The isopropoxymethyl group in the target compound likely balances lipophilicity (XLogP ~1.5) and solubility better than the fluoromethyl (XLogP 0) or decyl (highly lipophilic) groups.

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